REACTION_CXSMILES
|
[Na].[CH2:2]([SH:4])[CH3:3].[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9]Br)[CH3:6]>C(O)C>[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][S:4][CH2:2][CH3:3])[CH3:6] |^1:0|
|
Name
|
|
Quantity
|
34.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
83.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
ice cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
the volume reduced to 200 ml by distillation of some of the ethanol at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
Ether (500 ml) was added
|
Type
|
WASH
|
Details
|
the solution washed with water (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CSCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.46 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |